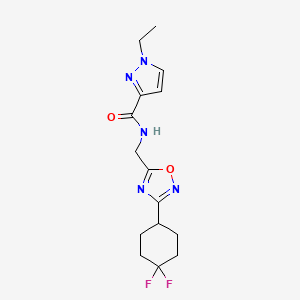![molecular formula C14H20N4O4S B2821553 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034558-85-3](/img/structure/B2821553.png)
1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, an azabicyclo[3.2.1]octane ring, and a dihydropyridazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azabicyclo[3.2.1]octane ring and the attachment of the methylsulfonyl and dihydropyridazine groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic structure (azabicyclo[3.2.1]octane), which consists of two fused rings with a nitrogen atom incorporated into one of the rings . Additionally, it contains a dihydropyridazine ring, which is a six-membered ring with two nitrogen atoms and a double bond .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the azabicyclo[3.2.1]octane ring might undergo reactions typical of cyclic amines, while the dihydropyridazine ring might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the azabicyclo[3.2.1]octane ring might influence its shape and reactivity, while the dihydropyridazine ring might affect its electronic properties .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
The chemical compound 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, due to its complex structure, may be related to various synthesized compounds with significant pharmacological applications. For example, derivatives synthesized from similar structures have shown potent antagonistic activity on serotonin-3 (5-HT3) receptors. Such compounds have been evaluated for their potential to prevent cisplatin-induced emesis, showcasing the relevance of these chemical structures in developing antiemetic treatments. The structure-activity relationships highlighted the importance of specific substituents for enhancing pharmacological activity (Kawakita et al., 1992).
Protective Effects in Biomedical Analysis
In another aspect of scientific research, related chemical structures have demonstrated protective effects against the degradation of certain drugs. For instance, the study of blood proteins' influence on the stability of gliclazide, a sulfonylurea structure, revealed that human serum proteins could significantly protect against anion-induced degradation. This insight is crucial for understanding drug stability and effectiveness in biological systems (Kobayashi et al., 1986).
Chemical Synthesis Techniques
The research in chemical synthesis methods, such as the N-monoacylation of sulfonimidamides, is also relevant. These methods provide insights into producing compounds with potential medicinal applications by allowing for stepwise functionalization, which is vital for fine-tuning the properties of compounds in medicinal chemistry (Chen, 2016).
Antimicrobial Compounds Development
Additionally, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial purposes reflects the application of similar structures in developing new treatments. The versatility of these compounds to be used as antimicrobial agents highlights the importance of such chemical structures in addressing various microbial resistance challenges (Darwish et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2). These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines .
Mode of Action
The compound acts as a dual inhibitor for JAK1 and TYK2. By inhibiting these kinases, it disrupts the signaling pathways of pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway. JAK1 is important for the γ-common chain cytokines, interleukin (IL)-6, and type-I interferon (IFN) family, while TYK2, in addition to type-I IFN signaling, also plays a role in IL-23 and IL-12 signaling .
Result of Action
The inhibition of JAK1 and TYK2 leads to a disruption in the signaling of pro-inflammatory cytokines. This results in a reduction of inflammation, which can be beneficial in the treatment of autoimmune diseases .
Propiedades
IUPAC Name |
1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-17-13(19)6-5-12(16-17)14(20)15-9-7-10-3-4-11(8-9)18(10)23(2,21)22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECEEHMJGCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)
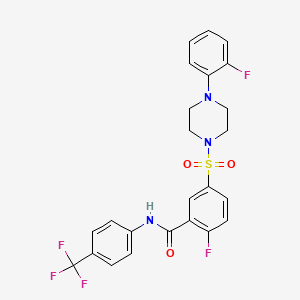
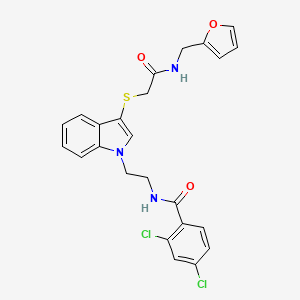
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)
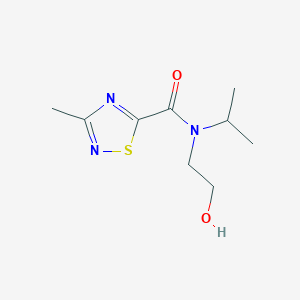
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)
![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)

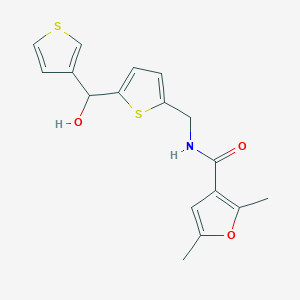
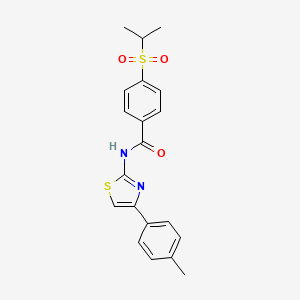

![(E)-2-amino-1-((thiophen-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821490.png)
